KF38789

Descripción general

Descripción

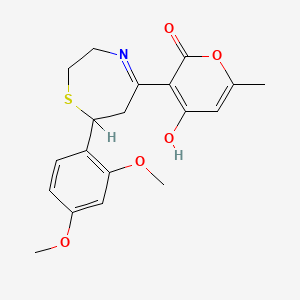

KF38789 is a complex organic compound with a unique structure that combines elements of thiazepine and pyranone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KF38789 typically involves multiple steps, starting with the preparation of the thiazepine ring followed by the introduction of the pyranone moiety. Common reagents used in these reactions include dimethoxybenzene derivatives, thioamides, and various catalysts to facilitate the formation of the thiazepine ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

KF38789 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of more saturated compounds.

Aplicaciones Científicas De Investigación

Inflammation Research

A pivotal study demonstrated that KF38789 significantly inhibited leukocyte accumulation in a mouse model of peritonitis. Mice treated with this compound showed a marked reduction in the thioglycollate-induced accumulation of leukocytes, indicating its potential as an anti-inflammatory agent .

| Study Parameter | Control (DMSO) | This compound Treatment |

|---|---|---|

| Leukocyte Count (peritoneal cavity) | High (baseline) | Significantly reduced |

Cancer Research

The compound's role in cancer research is emerging, particularly regarding its effects on tumor microenvironments. In studies involving ovarian cancer models, this compound was used to assess the impact of P-selectin inhibition on tumor cell adhesion and metastasis. Results indicated that blocking P-selectin with this compound could reduce tumor cell attachment to mesothelial cells, potentially limiting metastatic spread .

Vascular Biology

This compound's ability to inhibit P-selectin also positions it as a candidate for research into thrombosis and cardiovascular diseases. By preventing platelet-leukocyte interactions mediated by P-selectin, this compound may help mitigate thrombus formation, offering insights into new therapeutic strategies for cardiovascular conditions .

Case Study 1: Inhibition of Leukocyte Recruitment

In a controlled experiment, BALB/c mice were administered this compound prior to induction of peritonitis. The results showed a statistically significant decrease in leukocyte recruitment compared to controls, highlighting the compound's efficacy in modulating inflammatory responses.

Case Study 2: Tumor Microenvironment Modulation

Another study focused on the interaction between ovarian cancer cells and mesothelial cells in vitro. The application of this compound resulted in decreased adhesion of cancer cells under shear flow conditions, suggesting its potential utility in preventing metastasis through modulation of cell adhesion properties .

Mecanismo De Acción

The mechanism of action of KF38789 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(7-(2,5-Dimethoxyphenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one

- 3-(7-(2,4-Difluorophenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one

Uniqueness

Compared to similar compounds, KF38789 stands out due to its specific substitution pattern on the phenyl ring and the unique combination of thiazepine and pyranone moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

KF38789 is a low molecular weight compound that has garnered attention for its selective inhibition of P-selectin-mediated cell adhesion. P-selectin, a member of the selectin family, plays a critical role in the recruitment of leukocytes during inflammatory responses. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

This compound specifically inhibits the interaction between P-selectin and its ligands, notably P-selectin glycoprotein ligand-1 (PSGL-1). The compound acts by blocking the binding sites on P-selectin, thereby preventing leukocyte adhesion to endothelial cells. The inhibition of this interaction is crucial as it modulates inflammatory responses and may have implications in conditions such as thrombosis and sepsis.

Efficacy in Cell Adhesion Assays

In vitro studies have demonstrated that this compound effectively inhibits P-selectin-dependent cell adhesion. The compound showed an IC50 value of 1.97 μM , indicating its potency in blocking the binding of U937 monocytic cells to immobilized P-selectin . Notably, this compound did not affect adhesion mediated by E-selectin or L-selectin, highlighting its specificity towards P-selectin .

In Vivo Studies

In murine models, this compound has been shown to significantly reduce leukocyte accumulation in the peritoneal cavity induced by thioglycollate (TG). When administered intravenously at a dosage of 1 mg/kg , this compound markedly inhibited the TG-induced leukocyte influx, with statistical significance (p < 0.01) . This suggests that this compound could be beneficial in managing inflammatory conditions characterized by excessive leukocyte recruitment.

Data Table: Summary of Biological Activity

| Study | Model | IC50 (μM) | Effect on E-selectin/L-selectin | In Vivo Effect |

|---|---|---|---|---|

| Ohta et al. (2001) | U937 cell adhesion assay | 1.97 | No effect | Significant reduction in leukocyte accumulation in TG-induced peritonitis |

| Fujita et al. (2023) | CD62P lectin domain interaction | N/A | N/A | N/A |

Case Studies

- Inflammation and Leukocyte Recruitment : In a study evaluating the effects of this compound on inflammation, the compound was administered prior to TG injection in BALB/c mice. Results indicated a significant decrease in leukocyte accumulation compared to control groups, reinforcing its potential as an anti-inflammatory agent .

- Cancer Therapeutics : Given its role in modulating cell adhesion, this compound may have implications in cancer therapy, particularly in preventing metastasis where P-selectin interactions facilitate tumor cell dissemination through the bloodstream .

Propiedades

IUPAC Name |

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFIAAAMCYVRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257292-29-8 | |

| Record name | KF-38789 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257292298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF-38789 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6U8X7NAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of KF38789?

A: this compound is a low-molecular-weight compound that specifically inhibits P-selectin-dependent cell adhesion [, ]. Unlike some inhibitors, it does not directly block the binding of P-selectin to its ligand, sialyl Lewis x []. Instead, this compound appears to interfere with a downstream step necessary for cell adhesion mediated by P-selectin. It has also been shown to reduce P-selectin-induced superoxide production from human polymorphonuclear cells [].

Q2: What is the significance of studying P-selectin inhibitors like this compound?

A: P-selectin plays a crucial role in leukocyte recruitment and inflammation. Inhibition of P-selectin has shown promising results in animal models, ameliorating various diseases such as stroke, ischemia-reperfusion injury, lung injury, and arthritis []. Developing small-molecule inhibitors like this compound, which can effectively block P-selectin's activity, represents a potential therapeutic strategy for these conditions.

Q3: Has the efficacy of this compound been tested in a living organism?

A: Yes, this compound demonstrated in vivo efficacy in a mouse model. The compound successfully inhibited thioglycolate-induced accumulation of leukocytes in the peritoneal cavity of mice []. This finding supports the potential of this compound as a therapeutic agent targeting inflammatory processes.

Q4: Are there differences in how this compound interacts with mouse and human cells?

A: While this compound was discovered using human cell lines, research indicates it also interacts with mouse cells []. Specifically, this compound inhibited the adhesion of mouse bone marrow-derived CD133+ cells to both mouse dermal and liver sinusoidal endothelial cells in the presence of platelet-rich plasma []. This suggests that the compound's mechanism of action might be conserved across species, although further research is needed to confirm this.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.